tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate
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Overview
Description
tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate: is a complex organic compound with a molecular formula of C11H13BrN2O3S and a molecular weight of 333.2 g/mol . This compound is part of the thiazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiazole and ethyl acetoacetate.
Cyclization: The initial step involves the cyclization of 2-aminothiazole with ethyl acetoacetate under acidic conditions to form the thiazolopyridine core.
Bromination: The thiazolopyridine core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.
Chemical Reactions Analysis
tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate undergoes various chemical reactions:
Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Scientific Research Applications
tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response, depending on the specific biological context.
Comparison with Similar Compounds
tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate can be compared with other similar compounds:
tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate: This compound has a formyl group instead of a bromo group, leading to different reactivity and applications.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a different core structure and is used in the synthesis of biologically active natural products.
Properties
Molecular Formula |
C11H13BrN2O3S |
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Molecular Weight |
333.20 g/mol |
IUPAC Name |
tert-butyl 2-bromo-4-oxo-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C11H13BrN2O3S/c1-11(2,3)17-9(16)6-4-5-7(8(15)13-6)18-10(12)14-5/h6H,4H2,1-3H3,(H,13,15) |
InChI Key |
FXHVUHGGBDXHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=C(C(=O)N1)SC(=N2)Br |
Origin of Product |
United States |
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